molecular formula C7H13F3N2 B13953383 (S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13953383
M. Wt: 182.19 g/mol
InChI Key: VCPTXVLGEGVXJZ-LURJTMIESA-N
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Description

(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes. These complexes catalyze the borrowing hydrogen annulation process, which allows for the formation of chiral N-heterocycles directly from simple racemic diols and primary amines . This method is highly efficient and provides access to a wide range of diversely substituted enantioenriched pyrrolidines.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of stable O-benzoylhydroxylamines as alkyl nitrene precursors in combination with proficient rhodium catalysts . This approach ensures high yields and efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LAH) is commonly used in anhydrous ether solvents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

(3S)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-11-6-3-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1

InChI Key

VCPTXVLGEGVXJZ-LURJTMIESA-N

Isomeric SMILES

CCN[C@H]1CCN(C1)C(F)(F)F

Canonical SMILES

CCNC1CCN(C1)C(F)(F)F

Origin of Product

United States

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